molecular formula C4H13ClN2O2S B1455700 N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride CAS No. 1306604-30-7

N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride

Cat. No. B1455700
M. Wt: 188.68 g/mol
InChI Key: KOWKLRCTVDADQT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the reaction of N-methyl-1-(3-[2-(methylamino)ethyl]-1H-indol-5-yl)methanesulfonamide with hydrochloric acid. The resulting product is the hydrochloride salt form of the compound .


Molecular Structure Analysis

O=S(Cc1cc2c(cc1)C(CCN)=CN2)(NC)=O.Cl 


Physical And Chemical Properties Analysis

  • Safety Information : The compound carries warning labels (GHS07) and hazard statements related to ingestion, skin and eye irritation, and respiratory effects. Precautionary measures should be taken during handling .

Scientific Research Applications

Genetic and Molecular Studies

Ethyl methanesulfonate (EMS), a related compound, has been extensively studied for its mutagenic effects across various genetic systems, ranging from viruses to mammals. It serves as a model to understand DNA alkylation and its genetic consequences, such as mutations and chromosome breakage. Such research sheds light on the fundamental mechanisms of genetic alterations and their implications for disease and evolution (Sega, 1984) (Sega, 1984).

Environmental and Catalytic Research

Studies on sulfur compounds, which share a sulfonamide group with N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride, have explored photocatalytic oxidation processes. These processes aim to mitigate the harmful effects of reduced sulfur compounds in industrial emissions, contributing to environmental protection and industrial process improvement (Cantau et al., 2007) (Cantau et al., 2007).

Health and Safety in Occupational Environments

Research on chlorinated solvents, related in structure to the compound , has highlighted the health risks associated with occupational exposure. Such studies inform safety guidelines and protective measures in workplaces that handle similar compounds (Ruder, 2006) (Ruder, 2006).

Enzyme-modified Genotoxicity Testing

The enzyme-modified comet assay, which may utilize compounds like EMS, provides insights into the nature of DNA damage in vivo. This technique is crucial for understanding the genotoxic effects of various substances, including potential oxidative stress mechanisms (Collins, Vettorazzi, & Azqueta, 2020) (Collins, Vettorazzi, & Azqueta, 2020).

Pharmacological and Chemical Research

Sulfonamides, a category that includes N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride, have been the focus of patent reviews highlighting their presence in various clinically used drugs. This underscores the compound's relevance in drug development and pharmacological studies (Carta, Scozzafava, & Supuran, 2012) (Carta, Scozzafava, & Supuran, 2012).

properties

IUPAC Name

N-[2-(methylamino)ethyl]methanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2O2S.ClH/c1-5-3-4-6-9(2,7)8;/h5-6H,3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOWKLRCTVDADQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCNS(=O)(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride

CAS RN

1306604-30-7
Record name N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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